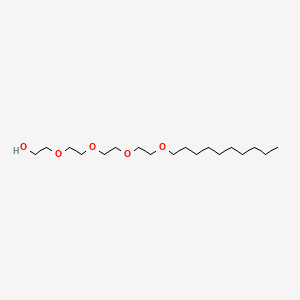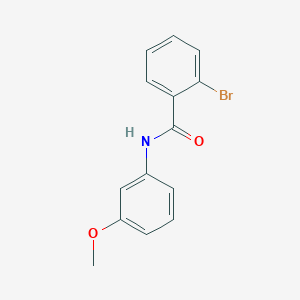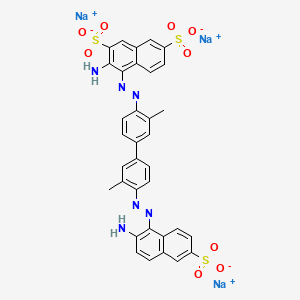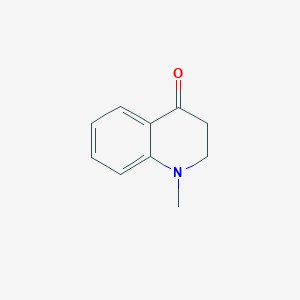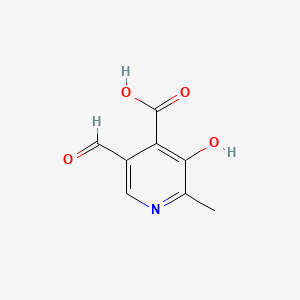
丁酸,2,3-二羟基丙酯
描述
Synthesis Analysis
The synthesis of derivatives related to butanoic acid, such as esters and amides, often involves the condensation of acyl hydrazines with corresponding alkyl esters. For instance, derivatives of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)-butanoic acids have been synthesized, demonstrating the compound's role in forming structurally diverse molecules (Zakharychev et al., 1999). Additionally, the synthesis of 3-hydroxy-2-methylpropanoic acid esters showcases the compound's utility in producing optically active derivatives through asymmetric hydrogenation, highlighting its importance as a building block in organic synthesis (Jeulin et al., 2007).
Molecular Structure Analysis
The molecular structure of butanoic acid, 2,3-dihydroxypropyl ester, and its derivatives plays a crucial role in their reactivity and properties. For example, the preparation and study of all possible cyclic dimers (diolides) of 3-hydroxybutanoic acid revealed the presence of s-cis-ester bonds and conformations approaching the transition state of rotation. This structural information suggests high strain energies and reactivities similar to those of more reactive ester conformations, such as carboxylic acid anhydrides (Seebach et al., 1995).
Chemical Reactions and Properties
Butanoic acid, 2,3-dihydroxypropyl ester, participates in various chemical reactions, illustrating its versatile reactivity. For instance, its derivatives have been used in the synthesis of pharmacologically important statins, showcasing its utility in complex organic syntheses (Tararov et al., 2006). The ester has also been involved in intramolecular acylative ring-switching reactions, leading to the formation of butanolides, indicating its capacity for transformation into structurally interesting molecules (Grayson et al., 2003).
Physical Properties Analysis
The physical properties of butanoic acid, 2,3-dihydroxypropyl ester, and related compounds are influenced by their molecular structure. For instance, the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester demonstrates the role of esters in catalyzing chemical reactions under heterogeneous conditions, highlighting their potential as recyclable catalysts for various organic transformations (Niknam & Saberi, 2009).
Chemical Properties Analysis
The chemical properties of butanoic acid, 2,3-dihydroxypropyl ester, are characterized by its reactivity in esterification and other catalytic processes. For instance, the use of sulfonic acid-functionalized metal-organic frameworks (MOFs) in the esterification of oleic acid and vapor-phase dehydration of butanol demonstrates the compound's utility in both liquid- and vapor-phase reactions, showcasing its versatile chemical behavior (Hasan et al., 2015).
科学研究应用
1. 害虫防治
丁酸,2,3-二羟基丙酯用于合成生物化学活化的昆虫激素生成化合物(幼若激素),在害虫防治中具有潜在应用。这些化合物由其手性前体合成,采用丁酸活化酯,如丁酸乙烯酯和 2,2,2-三氟乙基丁酸酯。此过程生成具有高对映体纯度的的手性前体,有利于控制害虫 (Wimmer 等,2007).
2. 他汀类前体的合成
该化合物在合成他汀类关键中间体中发挥作用,他汀类是重要的胆固醇管理药物。一个值得注意的例子是从 (S)-苹果酸合成 (5S)-5,6-异丙基亚甲二氧基-3-氧代己酸酯,其中丁酸衍生物在关键步骤中发挥作用 (Tararov 等,2006).
3. 微生物学中的色谱分析
丁酸及其衍生物用作酸性发酵最终产物的色谱分析中的内标,特别是在涉及嗜热枯草芽孢杆菌等生物的微生物研究中。这些标准对于准确分离和分析发酵过程中产生的复杂混合物至关重要 (Silva,1995).
4. 化学酶促合成
在化学酶促方法中,丁酸衍生物(如丁酸丁酯)用于对映选择性合成。这在制备哌啶基 β-氨基酯中尤为重要,其中丁酸衍生物在实现高对映选择性中发挥作用 (Liljeblad 等,2007).
5. 乳品科学研究
在乳品科学中,丁酸衍生物(如 2-羟基-4-(甲硫基)-丁酸异丙酯)用于研究奶牛的氨基酸代谢和动员,尤其是在产后过渡期间。这项研究对于了解膳食补充剂如何影响产奶量和奶牛的整体健康至关重要 (Dalbach 等,2011).
6. 微波辅助合成
丁酸,2,3-二羟基丙酯在甘油单癸酸酯的有效微波辅助合成中也很重要。该方法突出了微波加热在缩短反应时间和提高 2,3-二羟基丙基癸酸酯等化合物合成中的转化率和选择性方面的优势 (Mhanna 等,2018).
7. 结肠的营养
丁酸共轭物(例如与 β-环糊精的共轭物)作为口服结肠特异性营养制剂显示出前景。这些共轭物在结肠中特异性释放丁酸,提供靶向递送以维持黏膜健康 (Cheng 等,2013).
8. 生物燃料研究
丁酸酯用于生物燃料研究,特别是在生物衍生平台化学品(如巴豆酸)的研究中。巴豆酸的还原提供了正丁醇,这既是一种有价值的燃料,也是一种商品化学品,而丁酸酯在这些过程中发挥着至关重要的作用 (Schweitzer 等,2015).
安全和危害
Butanoic acid, 2,3-dihydroxypropyl ester may cause eye and skin irritation . Ingestion may cause irritation of the digestive tract . It is recommended to use with adequate ventilation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .
作用机制
- These interactions mediate coordinated growth during processes like adipose tissue expansion and normal development of cells and tissues .
- Diacylglycerol is involved in the synthesis of short-chain monoacylglycerol (such as monobutyrin) from adipocyte particulate fractions .
- Neoplasms and Lesions : However, in cases of neoplasms or lesions (e.g., mammary gland tumors), monobutyrin can exploit microvasculature for local growth and metastasis .
- Impact on Bioavailability : Further research is needed to understand its pharmacokinetic properties .
- Cellular Effects : It affects endothelial cell behavior, leading to blood vessel formation and tissue growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
: Salajegheh, A. (2016). Monobutyrin. In Angiogenesis in Health, Disease and Malignancy (pp. 209–212). Springer. Link
属性
IUPAC Name |
2,3-dihydroxypropyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEABXYBQSLTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871764 | |
| Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
557-25-5, 26999-06-4 | |
| Record name | 2,3-Dihydroxypropyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monobutyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyrylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026999064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Monobutyrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butyric acid, monoester with propane-1,2,3-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOBUTYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YT8423E8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one](/img/structure/B1204667.png)

